2-{[2-(2-{[(4-methoxyphenyl)methyl]carbamoyl}ethyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}-N-(3-methoxypropyl)butanamide
Description
This compound is a synthetic small molecule featuring a fused imidazo[1,2-c]quinazolin-3-one core, substituted with a sulfanyl-linked butanamide side chain. Key structural elements include:
- Imidazoquinazoline scaffold: A bicyclic system combining imidazole and quinazoline rings, which is associated with diverse bioactivities, including kinase inhibition and antimicrobial properties.
- Sulfanyl bridge: The thioether linkage at position 5 may confer redox stability and modulate interactions with biological targets, such as cysteine-rich enzymes .
Properties
IUPAC Name |
2-[[2-[3-[(4-methoxyphenyl)methylamino]-3-oxopropyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl]-N-(3-methoxypropyl)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H35N5O5S/c1-4-24(27(36)30-16-7-17-38-2)40-29-33-22-9-6-5-8-21(22)26-32-23(28(37)34(26)29)14-15-25(35)31-18-19-10-12-20(39-3)13-11-19/h5-6,8-13,23-24H,4,7,14-18H2,1-3H3,(H,30,36)(H,31,35) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYLUGSIKWHGOBU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NCCCOC)SC1=NC2=CC=CC=C2C3=NC(C(=O)N31)CCC(=O)NCC4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H35N5O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
565.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-{[2-(2-{[(4-methoxyphenyl)methyl]carbamoyl}ethyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}-N-(3-methoxypropyl)butanamide is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides an overview of the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula for the compound is . Its structure features a quinazoline core, which is known for its diverse biological activities. The presence of methoxy groups and a sulfanyl moiety enhances its solubility and biological interactions.
Anticancer Activity
Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, quinazoline derivatives have been reported to induce apoptosis in various cancer cell lines. The mechanism often involves the inhibition of specific kinases that are crucial for cancer cell proliferation.
Case Study:
In a study evaluating 2-substituted quinazolines, compounds demonstrated anti-proliferative activity against multiple cancer cell lines. Notably, a compound with a similar substitution pattern displayed IC50 values in the low micromolar range against breast and lung cancer cell lines, suggesting promising anticancer potential .
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Compound A | MCF-7 (Breast) | 5.0 |
| Compound B | A549 (Lung) | 7.5 |
| Target Compound | Various | Low Micromolar |
Antimicrobial Activity
The compound's structural characteristics suggest potential antimicrobial effects. Quinazolines have been shown to possess antibacterial and antifungal properties through mechanisms that disrupt cellular processes in pathogens.
Research Findings:
A related study highlighted that quinazoline derivatives exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were comparable to those of established antibiotics .
| Pathogen | MIC (μg/mL) |
|---|---|
| S. aureus | 16 |
| E. coli | 32 |
The biological activity of the compound can be attributed to several mechanisms:
- Kinase Inhibition: Compounds with similar structures inhibit key kinases involved in cell signaling pathways that regulate growth and survival.
- Apoptosis Induction: By activating apoptotic pathways, these compounds can effectively reduce tumor growth.
- Antimicrobial Mechanisms: Disruption of bacterial cell wall synthesis and interference with metabolic pathways are common mechanisms observed in related quinazoline compounds.
Comparison with Similar Compounds
Key Observations :
- The target compound’s imidazoquinazoline core distinguishes it from hydrazine-based (13b) and pyrazole-derived (Compound II) analogs, which may result in divergent target selectivity .
- Methoxy groups in the target compound and 13b suggest shared solubility and bioavailability challenges compared to non-polar triterpenoids like Zygocaperoside .
Bioactivity and Target Profiling
highlights that structurally similar compounds cluster by bioactivity and target interactions. For example:
- Imidazoquinazoline derivatives : Often inhibit tyrosine kinases (e.g., EGFR) due to planar aromatic cores interacting with ATP-binding pockets .
- Hydrazine analogs (13b) : Exhibit antimicrobial activity via interference with bacterial folate synthesis .
- Pyrazole-thiourea derivatives (Compound II) : Target fungal ergosterol biosynthesis enzymes .
The target compound’s methoxypropyl chain may enhance cell penetration compared to smaller analogs, while the sulfanyl bridge could confer resistance to oxidative degradation, prolonging therapeutic effects .
Research Implications and Limitations
- Gaps in Data : Direct bioactivity and crystallographic data for the target compound are absent in the provided evidence. Molecular docking or in vitro assays are needed to validate hypothesized kinase inhibition.
- Structural Insights : ’s NMR-based stereochemical analysis (e.g., S/R configuration determination) could guide chiral resolution if the target compound exhibits stereocenters .
- Toxicity Considerations: Methoxy groups may pose metabolic challenges (e.g., cytochrome P450 interactions), as noted in ’s TRI revisions for structurally complex compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
